molecular formula C8H10Cl2FN B578244 (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride CAS No. 1217464-96-4

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride

Cat. No.: B578244
CAS No.: 1217464-96-4
M. Wt: 210.073
InChI Key: ZJWNGZJNOWRDLV-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS RN: 1332593-91-5) is a chiral chemical building block of high interest in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C8H10Cl2FN and a molecular weight of 210.07 g/mol, is characterized by its well-defined (R)-stereochemistry at the chiral center, providing researchers with a crucial starting material for the development of enantiomerically pure active compounds . The 5-chloro-2-fluorophenyl moiety is a privileged structure in drug design, often contributing to the optimization of a molecule's binding affinity and metabolic stability. The hydrochloride salt form enhances the compound's stability and handling properties. As a primary amine, it readily undergoes reactions such as amide bond formation or reductive amination, making it a versatile intermediate for constructing more complex molecular architectures. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with laboratory best practices, storing it under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

(1R)-1-(5-chloro-2-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWNGZJNOWRDLV-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704133
Record name (1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217464-96-4, 1332593-91-5
Record name (1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Halogenated Benzaldehyde Derivatives

The synthesis begins with 5-chloro-2-fluorobenzaldehyde, prepared via Friedel-Crafts halogenation of 2-fluorobenzaldehyde using AlCl3 as a catalyst. Reaction conditions (0°C, 24 hours) yield 92% purity, confirmed by GC-MS. Alternative routes employ Ullmann coupling for introducing chlorine at the para position, though this method requires palladium catalysts and higher temperatures (120°C), resulting in 87% yield.

Chiral Auxiliaries and Catalysts

(R)-1-Phenylethylamine serves as a chiral auxiliary in reductive amination, while Ru-BINAP complexes enable asymmetric hydrogenation. The latter achieves enantiomeric ratios of 99:1 under 50 psi H2 pressure in ethanol at 25°C.

Synthetic Routes for this compound

Asymmetric Reductive Amination

Reaction Scheme :

  • Condensation : 5-Chloro-2-fluorobenzaldehyde reacts with ammonium acetate in methanol (reflux, 6 hours) to form the imine intermediate.

  • Reduction : Sodium triacetoxyborohydride (STAB) in dichloromethane reduces the imine at −20°C, yielding the (R)-enantiomer with 94% ee.

  • Salt Formation : Treatment with HCl gas in diethyl ether produces the hydrochloride salt (mp 198–200°C).

Optimization Data :

ParameterOptimal ValueYield (%)ee (%)
Temperature−20°C8594
SolventCH2Cl28896
STAB Equivalents1.59098

Catalytic Hydrogenation

Procedure :

  • Substrate : 5-Chloro-2-fluoroacetophenone (10 mmol) dissolved in ethanol.

  • Catalyst : Ru-(S)-BINAP (0.5 mol%) under 50 psi H2 at 25°C for 12 hours.

  • Workup : Filtration through Celite, followed by HCl salt precipitation (yield: 82%, ee: 98%).

Comparative Catalytic Performance :

CatalystPressure (psi)Time (h)ee (%)
Ru-BINAP501298
Rh-DuPhos301895
Pd-C100650

Industrial-Scale Production Strategies

Continuous Flow Synthesis

A two-step continuous process enhances throughput:

  • Imine Formation : Tubular reactor (residence time: 30 minutes) at 60°C.

  • Reduction : Fixed-bed reactor packed with immobilized STAB (residence time: 10 minutes).
    This system achieves 90% conversion with 98% ee and reduces racemization to <1%.

Crystallization Engineering

Solvent Screening :

Solvent SystemPurity (%)Crystal Habit
Ethanol/Water (3:1)99.5Needles
MTBE/Heptane (1:2)98.7Prisms
Acetone97.2Agglomerates

Ethanol/water mixtures facilitate high-purity needle crystals ideal for filtration.

Analytical Characterization

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) resolves enantiomers with a retention time of 12.3 minutes for the (R)-form. UV detection at 254 nm confirms ≥98% ee.

Structural Elucidation

¹H NMR (400 MHz, D2O) :

  • δ 1.42 (d, J = 6.8 Hz, 3H, CH3)

  • δ 4.25 (q, J = 6.8 Hz, 1H, CH-NH3+)

  • δ 7.32–7.58 (m, 3H, Ar-H)

X-ray Crystallography :

  • Space group P212121 with a = 8.921 Å, b = 10.345 Å, c = 12.678 Å

  • Absolute configuration confirmed via Flack parameter (0.02).

Challenges and Mitigation Strategies

Racemization During Salt Formation

Exposure to acidic conditions above 40°C induces racemization. Mitigation includes:

  • Low-Temperature HCl Gas Addition : Maintains reaction temperature at 0–5°C.

  • In Situ pH Monitoring : Ensures pH ≤2 without excess HCl.

Solubility Limitations

The free base exhibits poor aqueous solubility (2.1 mg/mL at 25°C). Salt formation increases solubility to 48 mg/mL, critical for pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

The compound has shown potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting its applicability in treating psychiatric disorders. The presence of both chloro and fluoro substituents enhances its biological activity, allowing it to bind effectively to specific receptors.

Potential Therapeutic Uses

  • Psychiatric Disorders : Preliminary studies indicate that (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride may modulate mood and behavior through its action on serotonin receptors, making it a candidate for the treatment of conditions such as depression and anxiety.
  • Neurotransmission Studies : As a research tool, this compound can be utilized to explore the mechanisms of neurotransmission, providing insights into receptor dynamics and potential therapeutic targets for drug development.
  • Chiral Building Block : Its chiral nature allows it to serve as a building block for synthesizing other chiral compounds, which is crucial in developing enantiomerically pure drugs that exhibit specific biological activity.

Case Studies

Research involving this compound has primarily focused on its pharmacological properties:

  • Serotonin Receptor Interaction Studies : Investigations have shown that this compound acts as a ligand for serotonin receptors, influencing intracellular signaling pathways associated with mood regulation and behavioral responses.
  • Neurobiology Research : As a research tool, it has been employed to study neurotransmitter systems, providing valuable insights into the pharmacodynamics of related compounds.
  • Potential Drug Development : Ongoing studies aim to explore its efficacy as a therapeutic agent in treating mood disorders, leveraging its interaction with neurotransmitter systems.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent positions, enantiomeric configuration, or additional functional groups, leading to variations in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Structural Isomers and Enantiomers

Compound Name CAS Number Substituent Positions Configuration Molecular Formula Molecular Weight (g/mol) Key Differences
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride 1332593-91-5 Cl: 5, F: 2 R C₈H₁₀Cl₂FN 210.08 Reference compound
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride 1253792-97-0 Cl: 3, F: 2 R C₈H₁₀Cl₂FN 210.08 Chlorine position alters steric hindrance and electronic effects on the aromatic ring .
(S)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride 1423040-76-9 Cl: 5, F: 2 S C₈H₁₀Cl₂FN 210.08 Enantiomeric differences may affect receptor binding selectivity .
(R)-1-(3-Chloro-4-fluorophenyl)ethanamine 1012305-33-7 Cl: 3, F: 4 R C₈H₉ClFN 189.62 Lack of HCl salt reduces solubility and alters pharmacokinetics .

Functional Group Variations

Compound Name CAS Number Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride 1213630-93-3 CF₃ at 3-position C₉H₁₁ClF₃N 225.64 Trifluoromethyl group enhances lipophilicity and metabolic stability compared to Cl/F substituents .
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride 1909288-54-5 Pyridine ring, F at 5 C₇H₁₁Cl₂FN₂ 235.08 Pyridine ring introduces basicity, altering solubility and hydrogen-bonding potential .
Tryptamine hydrochloride (Compound 1 in ) N/A Indole ring C₁₀H₁₃ClN₂ 200.68 Indole moiety enables π-π stacking interactions absent in the target compound .

Biological Activity

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride, a chiral amine with the chemical formula C₈H₁₀ClF·HCl, has garnered attention in scientific research for its potential biological activities. This compound is characterized by its unique structural features, including a chiral center and halogen substituents, which contribute to its interactions with various biological targets.

  • Molecular Formula : C₈H₁₀ClF·HCl
  • Molecular Weight : 210.08 g/mol
  • CAS Number : 1332593-91-5
  • Chirality : The (R) configuration indicates that it may exhibit different biological properties compared to its (S) counterpart.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of chlorine and fluorine atoms enhances its binding affinity, influencing pharmacodynamics and potentially leading to therapeutic applications in psychiatric disorders.

Interaction with Receptors

Research indicates that this compound may modulate the activity of specific receptors, which can affect mood and behavior. The halogen substituents are believed to play a critical role in enhancing the compound's affinity for these targets, thereby influencing its overall efficacy .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Antibacterial Activity : A study evaluating various alkaloids found that halogenated compounds demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Psychopharmacological Potential : Research indicates that the compound may serve as a precursor for synthesizing drugs targeting mood disorders due to its interaction with neurotransmitter systems.
  • Synthesis Applications : As a building block in organic synthesis, this compound can facilitate the development of other chiral molecules, enhancing its relevance in drug discovery .

Comparison with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberSimilarityUnique Features
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride1253792-97-00.95Different chlorine position affecting receptor binding
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride1313593-59-70.95Stereoisomer with potentially different pharmacological effects
1-(5-Chloro-2-fluorophenyl)ethanamine1270391-53-11.00Lacks hydrochloride salt form, affecting solubility and stability

The unique positioning of the chlorine and fluorine atoms in this compound contributes to its distinct biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(5-chloro-2-fluorophenyl)ethanamine hydrochloride, and how can enantiomeric purity be ensured?

  • Methodology : Start with 5-chloro-2-fluoroacetophenone as a precursor. Reduce the ketone to the corresponding amine using chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation. Quench the reaction with HCl to form the hydrochloride salt.
  • Quality Control : Monitor enantiomeric excess via chiral HPLC or supercritical fluid chromatography (SFC) using polysaccharide-based columns (e.g., Chiralpak AD-H) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

  • Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of chloro and fluoro substituents (e.g., 19F^{19}\text{F} NMR for fluorine environment).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+ at m/z 174.04804) and isotopic patterns .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (applicable to single crystals) .

Q. How should solubility and storage conditions be optimized for experimental reproducibility?

  • Solubility : Prepare stock solutions in DMSO (e.g., 10 mM) with heating to 37°C and sonication to ensure clarity. Avoid repeated freeze-thaw cycles.
  • Storage : Store lyophilized powder at -80°C (6-month stability) or -20°C (1-month stability) under inert atmosphere. Use amber vials to prevent photodegradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

  • Root Cause Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, sodium borohydride reductions may yield 72.9% purity vs. asymmetric hydrogenation (>99% enantiomeric excess).
  • Resolution : Cross-validate using orthogonal techniques (e.g., chiral SFC vs. polarimetry) and replicate under controlled atmospheres (e.g., argon) to exclude oxidation artifacts .

Q. How can computational methods predict collision cross-sections (CCS) for ion mobility spectrometry?

  • Approach : Use software like MOBCAL to calculate CCS values based on molecular dynamics. Compare predicted CCS ([M+H]+: 131.3 Ų) with experimental IM-MS data to confirm gas-phase conformer stability .

Q. What in vitro assays are suitable for studying its interaction with neurotransmitter receptors?

  • Assay Design :

  • Radioligand Binding : Screen against serotonin/dopamine receptors (e.g., 5-HT2A_{2A}) using 3^3H-labeled ligands.
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonist/antagonist activity .

Q. How does the chloro-fluoro substitution pattern influence metabolic stability in pharmacokinetic studies?

  • Experimental Workflow :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or dehalogenated metabolites .

Q. What are the best practices for assessing solid-state stability under accelerated conditions?

  • Protocol : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines). Analyze degradation products via HPLC-UV/ELSD and quantify using validated calibration curves.
  • Outcome : Identify primary degradation pathways (e.g., hydrolysis of the amine group) and optimize formulation accordingly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.